8-Hydroxyverrucarin A, (8R)-

説明

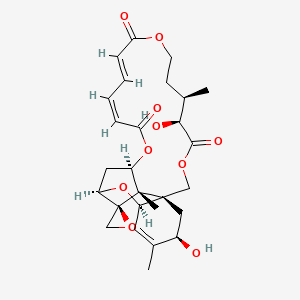

8-Hydroxyverrucarin A, (8R)- (CAS: 74608-63-2), is a macrocyclic trichothecene derivative characterized by a hydroxyl group at the C-8 position with an R-configuration. This compound belongs to the verrucarin family, which is notable for its complex epoxytrichothecene structure and diverse biological activities, including antifungal, phytotoxic, and cytotoxic properties . The compound’s configuration has been inferred through comparative methods such as circular dichroism (CD) and electronic circular dichroism (ECD) spectroscopy, techniques commonly used to assign absolute configurations in similar epoxide-containing molecules .

特性

CAS番号 |

74608-63-2 |

|---|---|

分子式 |

C27H34O10 |

分子量 |

518.6 g/mol |

IUPAC名 |

(1R,3R,6R,8R,12S,13R,18E,20Z,24R,25S,26S)-6,12-dihydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |

InChI |

InChI=1S/C27H34O10/c1-15-8-9-33-21(29)6-4-5-7-22(30)37-18-11-20-27(14-35-27)25(18,3)26(13-34-24(32)23(15)31)12-17(28)16(2)10-19(26)36-20/h4-7,10,15,17-20,23,28,31H,8-9,11-14H2,1-3H3/b6-4+,7-5-/t15-,17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 |

InChIキー |

KLQXPYFNSWYRBB-PEERFKBRSA-N |

異性体SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(C[C@H](C(=C[C@H]5O3)C)O)COC(=O)[C@H]1O)C)CO4 |

正規SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4 |

製品の起源 |

United States |

準備方法

8-Hydroxyverrucarin A, (8R)- can be synthesized through several methods. One common approach involves the selenium dioxide oxidation of verrucarin A, which produces 8-Hydroxyverrucarin A as a minor product . Another method involves the transformation of verrucarin A by the zygomycete Rhizopus arrhizus . Industrial production methods typically involve the fermentation of Myrothecium roridum, followed by isolation and purification of the compound .

化学反応の分析

8-Hydroxyverrucarin A, (8R)- undergoes various chemical reactions, including:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent to convert verrucarin A to 8-Hydroxyverrucarin A.

Reduction: Specific conditions and reagents for reduction reactions involving this compound are less documented.

Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.

The major product formed from the oxidation of verrucarin A is 8-Hydroxyverrucarin A .

科学的研究の応用

8-Hydroxyverrucarin A, (8R)- has several scientific research applications:

作用機序

8-Hydroxyverrucarin A, (8R)- exerts its effects by selectively inhibiting protein synthesis . It binds to ribosomes and interferes with the translation process, leading to the inhibition of protein biosynthesis . This mechanism is similar to other trichothecene mycotoxins, which also target ribosomal function .

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features and Stereochemical Impact

- Verrucarin Analogs: Verrucarins typically feature a 12,13-epoxytrichothecene skeleton.

- Lignans : Compounds such as (7S,8R)-dihydrodehydrodiconiferyl alcohol derivatives (e.g., compounds II and IV in ) share the 8R configuration. These lignans exhibit antioxidant activity, suggesting that the 8R stereochemistry may stabilize radical scavenging through hydrogen bonding or electron donation .

- Strobilurins : Synthetic strobilurin analogs (e.g., compounds 8a–8r in ) lack the epoxytrichothecene backbone but share functional group similarities (e.g., methyl substituents). The 8R configuration in 8-Hydroxyverrucarin A may parallel the role of methyl groups in strobilurins, which enhance fungicidal activity by optimizing hydrophobic interactions .

Table 1: Structural and Stereochemical Comparison

Antifungal Activity

8-Hydroxyverrucarin A’s epoxytrichothecene backbone is associated with potent antifungal effects, akin to strobilurins. For instance, strobilurin 8d () achieves 100% inhibition against Gaeumannomyces graminis (GZ), likely due to its methyl-substituted dichloroisothiazole moiety. The 8R-hydroxyl group in 8-Hydroxyverrucarin A may similarly enhance target binding via polar interactions .

Antioxidant and Apoptotic Effects

Lignans with 8R configurations, such as (7S,8R)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucoside (), exhibit strong DPPH radical scavenging (IC50 < 20 μM). This activity is attributed to the 8R orientation stabilizing phenolic radicals. In contrast, 8-Hydroxyverrucarin A’s cytotoxicity in cancer cells (e.g., MCF-7) may involve mitochondrial apoptosis pathways, as seen with aviculin () .

Table 2: Bioactivity Profile

*Inferred from structurally related trichothecenes.

Research Findings and Implications

- Stereochemical Specificity: The 8R configuration in lignans and trichothecenes is critical for bioactivity. For example, aviculin’s 8R,7’S,8’R stereochemistry enhances apoptosis induction in MCF-7 cells compared to non-8R analogs .

- Synthetic Challenges: The synthesis of 8R-configured compounds often requires chiral catalysts or enzymatic resolution.

生物活性

8-Hydroxyverrucarin A, (8R)- is a macrocyclic trichothecene compound known for its significant biological activities, particularly its cytotoxic effects and potential applications in cancer therapy. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

8-Hydroxyverrucarin A, (8R)- belongs to the trichothecene family, characterized by a macrocyclic structure that contributes to its bioactivity. The molecular formula is , indicating the presence of multiple hydroxyl groups that are crucial for its interaction with biological systems.

Table 1: Structural Characteristics of 8-Hydroxyverrucarin A, (8R)-

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.56 g/mol |

| Hydroxyl Groups | 2 |

| Degree of Unsaturation | 11 |

The biological activity of 8-Hydroxyverrucarin A, (8R)- is primarily attributed to its ability to inhibit protein synthesis and induce apoptosis in various cell types. It activates the ribotoxic stress response, which triggers a cascade of signaling pathways leading to cell death.

Key Mechanisms:

- Inhibition of Protein Synthesis : Similar to other trichothecenes, it inhibits the 60S ribosomal subunit, disrupting protein translation .

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .

- Oxidative Stress : It induces oxidative stress by increasing reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis .

Biological Activity in Cell Lines

Research has demonstrated that 8-Hydroxyverrucarin A, (8R)- exhibits potent cytotoxic effects across different cancer cell lines. For instance, studies have shown its efficacy against glioblastoma cells and other malignancies.

Table 2: Cytotoxic Effects on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 Glioma | 5 | Induces apoptosis via ROS generation |

| SH-SY5Y Neuroblastoma | 10 | Inhibits protein synthesis |

| MCF-7 Breast Cancer | 7 | Activates ribotoxic stress response |

Case Studies

- Neuroblastoma Study : In vitro studies using SH-SY5Y cells revealed that treatment with 8-Hydroxyverrucarin A, (8R)- resulted in significant increases in oxidative stress markers and apoptosis indicators such as caspase-3 activation .

- Glioma Research : A study on C6 glioma cells demonstrated that exposure to the compound led to a dose-dependent decrease in cell viability, correlating with increased levels of lipid peroxidation and DNA fragmentation .

- Breast Cancer Cells : In MCF-7 cells, the compound showed a potent inhibitory effect on cell proliferation through mechanisms involving both apoptosis and cell cycle arrest .

Q & A

Basic: What are the key challenges in synthesizing and characterizing 8-Hydroxyverrucarin A, (8R)-?

Answer: Synthesis of 8-Hydroxyverrucarin A requires precise stereochemical control due to its polyketide-derived macrocyclic structure. Common challenges include:

- Stereoselective hydroxylation at the C-8 position, which demands chiral catalysts or enzymatic methods to achieve the (8R) configuration .

- Purification hurdles due to structural analogs (e.g., verrucarin derivatives) with similar chromatographic behavior. Reverse-phase HPLC with tandem mass spectrometry (RP-HPLC-MS/MS) is recommended for resolution .

- Structural validation via NMR (e.g., NOESY for stereochemistry) and high-resolution mass spectrometry (HRMS). For novel derivatives, X-ray crystallography may be required to confirm absolute configuration .

Advanced: How can contradictory bioactivity data for 8-Hydroxyverrucarin A be resolved across studies?

Answer: Discrepancies in cytotoxicity or antifungal activity may arise from:

- Variability in compound purity (e.g., trace impurities from incomplete synthesis). Validate purity using orthogonal methods (HPLC, LC-MS) and report batch-specific data .

- Assay-specific factors : Differences in cell lines (e.g., HeLa vs. Jurkat) or fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) can skew results. Use standardized protocols (e.g., CLSI guidelines for antifungal testing) and include positive controls (e.g., amphotericin B) .

- Mechanistic ambiguity : Conflicting MOA (mode of action) claims (e.g., microtubule disruption vs. ROS induction) require comparative studies with structural analogs (e.g., verrucarin J) and siRNA knockdowns to isolate pathways .

Basic: What experimental designs are optimal for assessing the stability of 8-Hydroxyverrucarin A in biological matrices?

Answer: Stability studies should include:

- Temperature and pH gradients : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and serum at 25°C/37°C for 24–72 hours. Monitor degradation via LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using diode-array detection .

- Long-term storage : Evaluate stability at -80°C vs. lyophilized forms, with periodic sampling over 6–12 months .

Advanced: How can researchers address the lack of in vivo toxicity data for 8-Hydroxyverrucarin A?

Answer: To bridge this gap:

- Rodent models : Use BALB/c mice for acute toxicity (single-dose escalation) and subchronic studies (14–28 days). Measure organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

- Pharmacokinetics : Administer via IV/oral routes and quantify plasma/tissue concentrations using LC-MS/MS. Calculate AUC, Cmax, and t1/2 .

- Toxicity predictors : Compare structural motifs to known mycotoxins (e.g., trichothecenes) using QSAR (quantitative structure-activity relationship) models .

Basic: What spectroscopic techniques are critical for confirming the identity of 8-Hydroxyverrucarin A?

Answer: Essential methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the macrocyclic core, hydroxyl groups, and epoxide moieties. Use DEPT-135 for CH2/CH3 differentiation .

- HRMS : Confirm molecular formula (C29H38O9) with <1 ppm mass error. ESI+ mode is preferred for ionization .

- IR spectroscopy : Identify hydroxyl (3200–3600 cm<sup>-1</sup>) and ester carbonyl (1700–1750 cm<sup>-1</sup>) stretches .

Advanced: How can conflicting reports about the compound’s antifungal spectrum be methodologically reconciled?

Answer:

- Standardized MIC assays : Adopt CLSI M38/M44 guidelines with uniform inoculum sizes (1–5 × 10<sup>3</sup> CFU/mL) and incubation times (48–72 hours) .

- Synergy studies : Test combinations with azoles (e.g., fluconazole) or echinocandins to identify potentiating effects via checkerboard assays .

- Resistance profiling : Serial passage fungi in sub-MIC concentrations of 8-Hydroxyverrucarin A and sequence ERG11/CYP51 genes to detect mutations .

Basic: What are the best practices for storing and handling 8-Hydroxyverrucarin A to prevent degradation?

Answer:

- Storage : Lyophilized powder at -80°C under argon; solutions in DMSO should be aliquoted and stored at -20°C (avoid freeze-thaw cycles) .

- Handling : Use amber glassware to prevent light-induced degradation; work under inert atmosphere (N2 glovebox) for long-term experiments .

Advanced: How can computational modeling enhance the study of 8-Hydroxyverrucarin A’s target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to β-tubulin or 14-α-demethylase. Validate with mutagenesis (e.g., K354A in β-tubulin) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free-energy landscapes (MM-PBSA calculations) .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。